2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide
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Overview
Description
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole ring, a sulfanyl group, and a hydrazide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide typically involves multiple steps. One common method starts with the preparation of the benzoxazole ring, followed by the introduction of the sulfanyl group. The final step involves the condensation of the intermediate with 4-(benzyloxy)benzaldehyde to form the desired hydrazide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The benzoxazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the benzoxazole ring.
Scientific Research Applications
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, while the hydrazide moiety may form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- (2E)-2-(1,3-benzoxazol-2-ylsulfanyl)-3-[4-(benzyloxy)phenyl]acrylate
- (2E)-2-(1,3-benzoxazol-2-ylsulfanyl)-3-(4-chlorophenyl)acrylate
Uniqueness
2-(1,3-benzoxazol-2-ylsulfanyl)-N’-{(E)-[4-(benzyloxy)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoxazole ring and hydrazide moiety make it particularly versatile for various applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H19N3O3S |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H19N3O3S/c27-22(16-30-23-25-20-8-4-5-9-21(20)29-23)26-24-14-17-10-12-19(13-11-17)28-15-18-6-2-1-3-7-18/h1-14H,15-16H2,(H,26,27)/b24-14+ |
InChI Key |
PLQNKJARVFZMDI-ZVHZXABRSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CSC3=NC4=CC=CC=C4O3 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CSC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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